Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate
Description
Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate is a synthetic compound featuring a benzenecarboxylate core substituted with a nitro group at position 3 and a piperazino moiety at position 2. The piperazino group is further modified with a (2,4-dichlorophenyl)sulfonyl substituent.
The synthesis of such compounds typically involves coupling reactions between substituted piperazine derivatives and activated aromatic intermediates. For example, evidence from Molecules (2013) describes analogous syntheses using benzenesulfonyl halides and aroyl halides to functionalize piperazino-quinolinecarboxylic acids, highlighting the role of triphosgene and bases like diisopropylethylamine (DIEA) in facilitating these reactions .
Properties
IUPAC Name |
methyl 4-[4-(2,4-dichlorophenyl)sulfonylpiperazin-1-yl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O6S/c1-29-18(24)12-2-4-15(16(10-12)23(25)26)21-6-8-22(9-7-21)30(27,28)17-5-3-13(19)11-14(17)20/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSUVMHCXSKYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate typically involves multiple steps, starting with the reaction of 2,4-dichlorophenylsulfonyl chloride with piperazine to form the corresponding sulfonamide. This intermediate is then nitrated and esterified to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate is a complex organic compound with a wide range of applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
this compound serves as a building block in the synthesis of complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology
This compound is employed in biological research for enzyme inhibition and receptor binding assays. Its structural complexity facilitates the exploration of biological interactions at the molecular level.
Medicine
this compound has potential applications in pharmaceutical development. It can interact with specific molecular targets, which allows it to be used in the design of drugs with therapeutic effects.
Industry
In industry, this compound may be used in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Related Compounds Research
The nitro group in this compound gives it unique chemical and biological properties compared to similar compounds. The nitro group influences the compound's reactivity and interaction with biological targets.
| Compound | Uniqueness |
|---|---|
| This compound | The nitro group imparts distinct chemical and biological properties, influencing reactivity and interaction with biological targets. |
| Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-bromobenzenecarboxylate | Lacks the nitro group, potentially leading to different reactivity and biological interactions compared to the nitro-containing compound. |
| Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-chlorobenzenecarboxylate | Also lacks the nitro group, which may result in different chemical and biological properties compared to the nitro-containing compound. |
TRPV4 Channel Activation Research
Mechanism of Action
The mechanism by which Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to specific biological responses. The exact pathways involved depend on the context of its application and the specific molecular interactions.
Comparison with Similar Compounds
Methyl 4-{4-[2-(4-Fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate (CAS: 341967-71-3)
- Structural Differences : Replaces the (2,4-dichlorophenyl)sulfonyl group with a (4-fluorophenyl)-2-oxoethyl moiety.
- Impact on Properties : The fluorophenyl group may enhance metabolic stability compared to chlorinated analogs, while the ketone linker could increase polarity and solubility .
- Synthetic Route : Likely involves a nucleophilic substitution between a piperazine intermediate and a 4-fluorophenyl acetyl chloride derivative, similar to methods described in Molecules (2013) .
Methyl 4-{4-[(2-Ethoxyanilino)carbothioyl]piperazino}-3-nitrobenzenecarboxylate
- Structural Differences: Features a thiourea linkage ((2-ethoxyanilino)carbothioyl) instead of the sulfonyl group.
- However, reduced hydrolytic stability compared to sulfonamides may limit its utility .
Piperazino-Quinolinecarboxylic Acid Derivatives
Compounds such as 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]-1,4-dihydroquinoline-3-carboxylic acids (e.g., 5a–m from Molecules (2013)) share a quinoline core but differ in substitution patterns:
- Key Differences: The benzenecarboxylate core in the target compound is replaced with a quinoline ring. The 2,4-dichlorophenylsulfonyl group in the target compound is analogous to benzenesulfonyl substituents in these derivatives.
- Biological Relevance: Quinolinecarboxylic acids are known for antimicrobial activity (e.g., fluoroquinolones). The target compound’s nitro and sulfonyl groups may redirect bioactivity toward antiparasitic or kinase-inhibitory pathways .
Agrochemical Analogs
Sulfentrazone (CAS: 122836-35-5)
- Structural Differences : Contains a benzenesulfonamide group linked to a triazolone ring, unlike the benzenecarboxylate core of the target compound.
- Functional Overlap: Both compounds feature 2,4-dichlorophenyl and sulfonyl groups, which are critical for herbicidal activity in sulfentrazone.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Research Findings and Implications
- Synthetic Flexibility: The target compound’s benzenesulfonyl-piperazino scaffold allows modular substitutions, as demonstrated in Molecules (2013) for generating antimicrobial quinolones .
- Bioactivity Potential: Structural analogs like sulfentrazone and fluoroquinolones suggest dual agrochemical-pharmacological applications. The nitro group may confer redox activity, relevant to antiparasitic mechanisms .
- Stability Considerations : Sulfonamides (e.g., target compound) generally exhibit higher hydrolytic stability than thioureas or esters, favoring prolonged bioactivity .
Biological Activity
Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate is a complex organic compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is CHClNOS, with a molecular weight of 474.32 g/mol. The structure includes a piperazine ring, a sulfonyl group, and a nitro group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The nitro group plays a crucial role in modulating these interactions, potentially leading to enzyme inhibition or receptor activation. Such mechanisms can result in various biological responses, including anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, Mannich bases derived from similar structures have shown promising results as cytotoxic agents against various cancer cell lines . The compound's ability to inhibit specific enzymes involved in cancer progression may also contribute to its anticancer effects.
Antimicrobial Properties
Research has demonstrated that related compounds possess antimicrobial activity against both bacterial and fungal strains. For example, certain Mannich bases have been reported to exhibit strong antibacterial effects against Staphylococcus aureus and Escherichia coli . The sulfonamide moiety in the compound may enhance its antimicrobial efficacy.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. A study indicated that derivatives of this compound were effective in reducing cell viability in breast cancer cells by inducing apoptosis.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation. For instance, it has shown potential as an inhibitor of ketol-acid reductoisomerase (KARI), which is crucial for amino acid biosynthesis .
- Animal Studies : Preliminary animal studies suggested that the compound could modulate inflammatory responses effectively, indicating its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitro group, sulfonamide | Anticancer, antimicrobial |
| Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-bromobenzenecarboxylate | Bromine substitution | Moderate anticancer |
| Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-chlorobenzenecarboxylate | Chlorine substitution | Antimicrobial |
Q & A
Q. What are the recommended synthetic routes for Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:
Sulfonylation : Reacting piperazine with 2,4-dichlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane, 0–5°C) to install the sulfonyl group.
Nitrobenzene coupling : Introducing the 3-nitrobenzenecarboxylate moiety via nucleophilic aromatic substitution (e.g., using methyl 4-fluoro-3-nitrobenzoate in DMF at 80–100°C).
- Yield Optimization : Use catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:3) to ensure complete conversion .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a multi-technique approach:
- NMR Spectroscopy : Compare - and -NMR spectra with literature data (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for nitro groups, δ 3.8–4.2 ppm for methyl esters) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z ~510 for CHClNOS) and fragmentation patterns .
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Q. What are the solubility profiles of this compound in common laboratory solvents?
- Methodological Answer : Solubility varies with polarity:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | 25°C |
| Methanol | ~10 | 25°C |
| Water | <0.1 | 25°C |
- Testing Protocol : Prepare saturated solutions, filter, and quantify via UV-Vis (λ = 270 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
- Methodological Answer : Focus on modifying key pharmacophores:
- Sulfonyl Group : Replace 2,4-dichlorophenyl with fluorophenyl or methoxyphenyl to assess electronic effects on target binding .
- Nitro Group : Reduce to amine or substitute with cyano to probe redox sensitivity .
- Assay Design : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination via dose-response curves (n ≥ 3 replicates) .
Q. What strategies mitigate instability of the nitro group during long-term storage?
- Methodological Answer :
- Storage Conditions : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation .
- Stabilizers : Add 1% w/v ascorbic acid to DMSO stock solutions to counteract oxidative decomposition .
- Stability Monitoring : Perform HPLC (C18 column, acetonitrile/water gradient) quarterly to detect degradation products (e.g., amine derivatives) .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., GSK-3β) to simulate binding poses. Optimize force fields for sulfonyl and nitro groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å) .
- Validation : Cross-reference with experimental IC data to refine scoring functions .
Q. What experimental designs resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ≥5 independent studies using fixed-effects models. Adjust for variables like cell line heterogeneity (e.g., HEK293 vs. HepG2) .
- Dose-Response Reproducibility : Validate outliers via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Confounding Factors : Control for solvent artifacts (e.g., DMSO cytotoxicity at >0.1% v/v) .
Data Contradiction Analysis
Q. Why might reported IC50_{50}50 values vary for kinase inhibition assays involving this compound?
- Methodological Answer : Discrepancies arise from:
| Factor | Impact | Resolution |
|---|---|---|
| ATP concentration | High ATP (1 mM) masks inhibition | Use Km-adjusted ATP levels (e.g., 50 µM) |
| Enzyme lot variability | Alters kinetic parameters | Pre-screen enzymes via activity assays |
| Compound pre-incubation | Time-dependent inhibition artifacts | Standardize pre-incubation to 10 min |
Future Directions
Q. What novel applications could emerge from modifying the piperazino-sulfonyl linkage in this compound?
- Methodological Answer :
- Targeted Drug Delivery : Conjugate with PEGylated nanoparticles for enhanced tumor penetration .
- Proteolysis-Targeting Chimeras (PROTACs) : Replace the methyl ester with E3 ligase-recruiting motifs to induce protein degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
